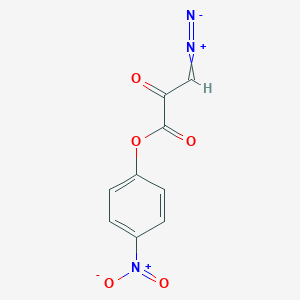
4-Nitrophenyl 3-diazopyruvate
説明
Synthesis Analysis
The synthesis of compounds related to 4-Nitrophenyl 3-diazopyruvate involves the cyclization of chalcone and hydrazine hydrate without acetate acid as a catalyst . The reactants are refluxed for 30 hours and controlled by Thin Layer Chromatography (TLC) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a nitrophenyl group . This group is known for its electron-withdrawing ability .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction used to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this reaction .科学的研究の応用
Photoactivatable Cross-linking Bioprobes :
- Use: Developed as a heterobifunctional cross-linking agent for the synthesis of photoaffinity probes and photoactivatable cross-linking agents, specific to nucleophiles.
- Process: Acylates primary and secondary amines to form 3-diazopyruvamides; upon photolysis, produces a ketene amide, acylating nucleophilic species to form malonic acid amide derivatives.
- Applications: Synthesized from amino acids and used in reactions with rabbit muscle aldolase, forming mainly dimeric cross-linked species.
- (Goodfellow, Settineri, & Lawton, 1989)
DNA Immobilisation on Paramagnetic Beads :
- Use: Light-dependent covalent immobilisation of synthetic DNA oligomers to amino-coated paramagnetic beads.
- Process: Uses 4-nitrophenyl 3-diazopyruvate for attaching 5' amino-modified DNA to silica and polystyrene paramagnetic beads.
- Applications: Used in hybridisation experiments and DNA computing.
- (Penchovsky, Birch‐Hirschfeld, & McCaskill, 2000)
Surface Grafting on Carbon and Metallic Surfaces :
- Use: Grafting of 4-nitrophenyl groups on carbon or metallic surfaces without external electrochemical induction.
- Process: Clean surfaces dipped in a solution of 4-nitrobenzene diazonium salt, leading to spontaneous formation of a multilayer coating.
- Applications: Investigated influence of immersion time and salt concentration on grafting.
- (Adenier et al., 2005)
Surface Raman Spectroscopy on Carbon Surfaces :
- Use: Observation of reactions of organic monolayers on carbon surfaces.
- Process: 4-Nitrophenyl radical generated by electroreduction, bonding to the carbon surface, and observed via Raman spectroscopy.
- Applications: Electrochemical reduction of the nitrophenyl surface yielded insights into potential formation of an amine.
- (Liu & McCreery, 1995)
Electrochemical Detection of NADH :
- Use: Application of 4-nitrophenyl diazonium modified electrodes for detecting NADH.
- Process: Selective activation of electrodes, conversion of nitro groups to amines, and crosslinking to the NADH oxidant.
- Applications: Demonstrated potential in developing multianalyte electrochemical sensors.
- (Harper et al., 2007)
作用機序
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
将来の方向性
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on optimizing this reaction and exploring the potential applications of 4-Nitrophenyl 3-diazopyruvate in various fields.
特性
IUPAC Name |
(4-nitrophenyl) 3-diazo-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O5/c10-11-5-8(13)9(14)17-7-3-1-6(2-4-7)12(15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRPKWLNHWPCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111337-51-0 | |
| Record name | 4-Nitrophenyl 3-diazopyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111337510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



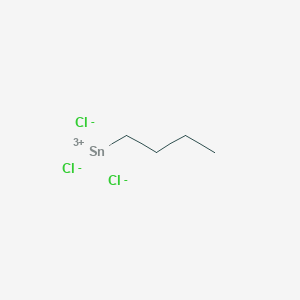

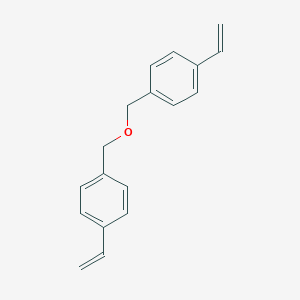
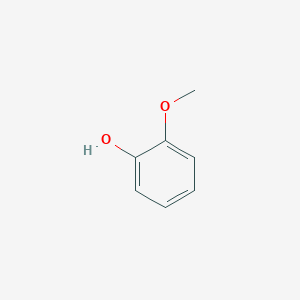
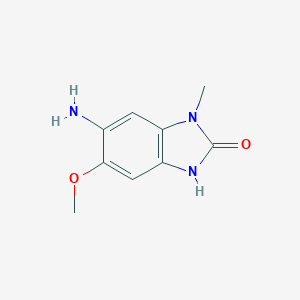


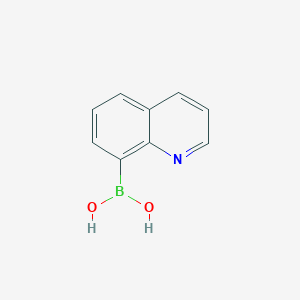
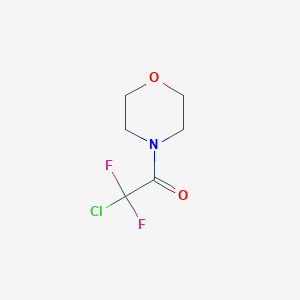



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)
